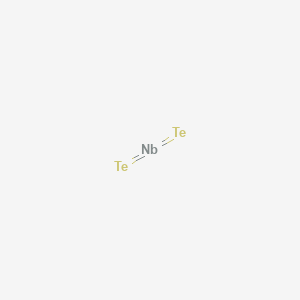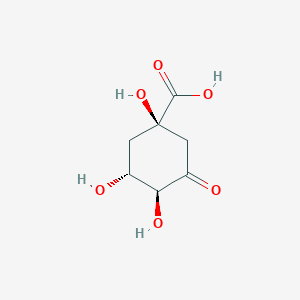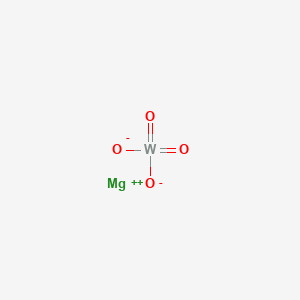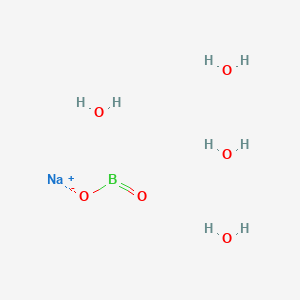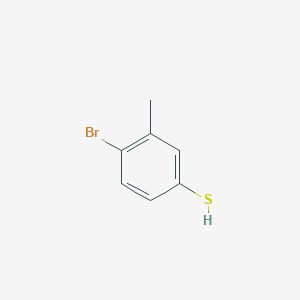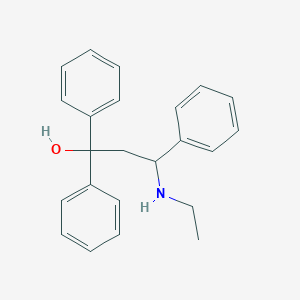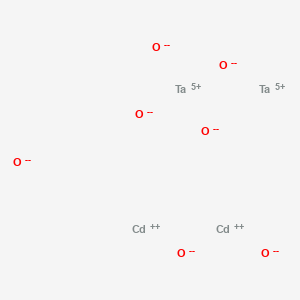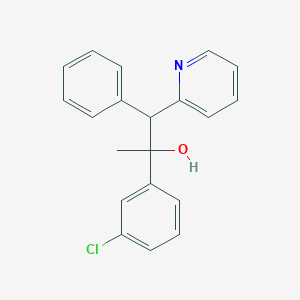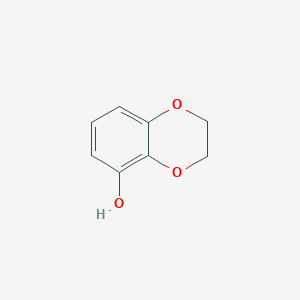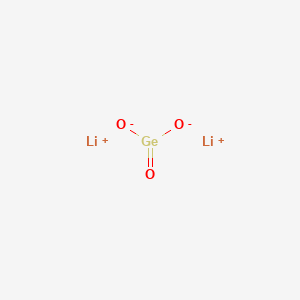
2,3,4-Trimethylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethylquinoline 1-oxide (TQO) is a chemical compound that has been extensively studied for its potential applications in scientific research. TQO is a heterocyclic compound that contains a quinoline ring and a methyl group on each of the 2, 3, and 4 positions. The compound has been found to possess unique properties that make it useful in various research applications.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide.
3. Study of Antioxidant Properties: Further research is needed to fully understand the antioxidant properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in the treatment of oxidative stress-related diseases.
4. Study of Anticancer Properties: Further research is needed to fully understand the anticancer properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in cancer research.
5. Study of Anti-inflammatory Properties: Further research is needed to fully understand the anti-inflammatory properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 2,3,4-Trimethylquinoline 1-oxide (2,3,4-Trimethylquinoline 1-oxide) is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound possesses unique properties that make it useful in various research applications, including fluorescence imaging, antioxidant activity, and cancer research. Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in various fields.
Effets Biochimiques Et Physiologiques
2,3,4-Trimethylquinoline 1-oxide has been found to possess several biochemical and physiological effects, including:
1. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been shown to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
2. Anticancer Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anticancer properties, making it a potential candidate for cancer research.
3. Anti-inflammatory Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4-Trimethylquinoline 1-oxide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Fluorescent Properties: 2,3,4-Trimethylquinoline 1-oxide is a fluorescent compound, which makes it useful in fluorescence imaging applications.
2. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Anticancer Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anticancer properties, making it a potential candidate for cancer research.
Some of the limitations of 2,3,4-Trimethylquinoline 1-oxide include:
1. Toxicity: 2,3,4-Trimethylquinoline 1-oxide has been found to be toxic at high concentrations, which could limit its use in certain applications.
2. Limited Research: Despite its potential applications, there is limited research on the compound, which could limit its use in certain applications.
List of
Orientations Futures
There are several future directions for the study of 2,3,4-Trimethylquinoline 1-oxide, including:
1. Development of Novel
Méthodes De Synthèse
2,3,4-Trimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,3,4-trimethylquinoline or the reaction of 2,3,4-trimethylquinoline with hydrogen peroxide and a catalyst. The most common method for synthesizing 2,3,4-Trimethylquinoline 1-oxide is through the oxidation of 2,3,4-trimethylquinoline using potassium permanganate.
Applications De Recherche Scientifique
2,3,4-Trimethylquinoline 1-oxide has been extensively studied for its potential applications in scientific research. The compound has been found to possess unique properties that make it useful in various research applications, including:
1. Fluorescence Imaging: 2,3,4-Trimethylquinoline 1-oxide is a fluorescent compound that emits a blue-green fluorescence when excited with visible light. This property makes it useful in fluorescence imaging applications, such as labeling of cells and tissues.
2. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Cancer Research: 2,3,4-Trimethylquinoline 1-oxide has been shown to possess anticancer properties, making it a potential candidate for cancer research.
Propriétés
IUPAC Name |
2,3,4-trimethyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJCXVIQBTQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1C)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethylquinoline 1-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

